molecular formula C6H5BrClN B063763 2-Bromo-5-(chloromethyl)pyridine CAS No. 168173-56-6

2-Bromo-5-(chloromethyl)pyridine

Cat. No. B063763
M. Wt: 206.47 g/mol
InChI Key: OBELEIMYZJJCDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives, including 2-Bromo-5-(chloromethyl)pyridine, often involves the immobilization on polystyrene through selective introduction of linkers, demonstrating the compound's utility in generating synthons and chromophores for library construction (Pierrat, Gros, & Fort, 2005).

Molecular Structure Analysis

Molecular structure analyses of bromo and chloro substituted pyridine derivatives highlight their complex geometry and interactions. Studies on similar structures reveal the significance of halogen atoms in affecting molecular conformation and stability, providing insight into the structural dynamics of 2-Bromo-5-(chloromethyl)pyridine (Neverov, Feng, Hamilton, & Brown, 2003).

Chemical Reactions and Properties

2-Bromo-5-(chloromethyl)pyridine participates in various chemical reactions due to its reactive bromo and chloromethyl groups. It is involved in cross-coupling reactions, demonstrating its applicability in synthesizing complex organic frameworks (Wu, Porter, Frennesson, & Saulnier, 2022).

Scientific Research Applications

Agrochemicals and Pharmaceuticals

  • Field : Agrochemical and Pharmaceutical Industries .
  • Application : “2-Bromo-5-(chloromethyl)pyridine” is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients .
  • Method : The synthesis involves the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Synthesis of Novel Halopyridinylboronic Acids and Esters

  • Field : Organic Chemistry .
  • Application : “2-Bromo-5-(chloromethyl)pyridine” is used in the synthesis of novel halopyridinylboronic acids and esters .
  • Method : The specific method of synthesis is not mentioned in the source .
  • Results : The results or outcomes of this application are not provided in the source .

Synthesis of 5,5’-dimethyl-2,2’-bipyridine

  • Field : Organic Chemistry .
  • Application : “2-Bromo-5-(chloromethyl)pyridine” is used as a starting reagent for the synthesis of 5,5’-dimethyl-2,2’-bipyridine .
  • Method : The specific method of synthesis is not mentioned in the source .
  • Results : The results or outcomes of this application are not provided in the source .

Synthesis of 2-bromo-6-hydroxymethylpyridine alcohol

  • Field : Organic Chemistry .
  • Application : “2-Bromo-5-(chloromethyl)pyridine” is used in the synthesis of 2-bromo-6-hydroxymethylpyridine alcohol .
  • Method : The synthesis involves using N,N-dimethylformamide (DMF) as the electrophile followed by borohydride reduction .
  • Results : The results or outcomes of this application are not provided in the source .

Pyridinium Salts

  • Field : Organic Chemistry .
  • Application : “2-Bromo-5-(chloromethyl)pyridine” is used in the synthesis of structurally diverse pyridinium salts, which are quite familiar structures in many natural products and bioactive pharmaceuticals .
  • Method : The specific method of synthesis is not mentioned in the source .
  • Results : Pyridinium salts have played an intriguing role in a wide range of research topics, including their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

Safety And Hazards

The safety information for “2-Bromo-5-(chloromethyl)pyridine” includes the following hazard statements: H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-bromo-5-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBELEIMYZJJCDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423713
Record name 2-bromo-5-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(chloromethyl)pyridine

CAS RN

168173-56-6
Record name 2-bromo-5-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mechanically-stirred solution of 78.12 g of thionyl chloride in 450 mL of acetonitrile at 15° C. was added a solution of 160.75 g of 3-hydroxymethyl-6-bromopyridine in 446 mL of acetonitrile over 30 minutes. The temperature rose to 22° C. during the addition, and the reaction mixture was stirred for 15 minutes at room temperature. The mixture was cooled in an ice bath, and a solution of 70 g of NaOH in 1.4 L of water was added at such a rate that the temperature did not exceed 15° C. 603 mL of toluene was added to the mixture and stirred rapidly. The layers were separated. The aqueous phase was reextracted with toluene. The combined organic phase was concentrated in vacuo to give 181.61 g of 3-chloromethyl-6-bromopyridine.
Quantity
78.12 g
Type
reactant
Reaction Step One
Quantity
160.75 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
446 mL
Type
solvent
Reaction Step One
Name
Quantity
70 g
Type
reactant
Reaction Step Two
Name
Quantity
1.4 L
Type
solvent
Reaction Step Two
Quantity
603 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3.69 g (19.7 mmol) of the compound from Example 4A are initially introduced into the reaction vessel under argon and 25 ml thionyl chloride are added dropwise at −60° C. (bath temperature). The mixture is stirred at −60° C. for 1 h. It is concentrated at RT on a rotary evaporator, and 50 ml saturated sodium bicarbonate solution and 50 ml ethyl acetate are added to the residue. The aqueous phase is extracted with ethyl acetate (four times with 25 ml each time). The combined organic phases are dried over sodium sulfate and filtered, the solvent is removed on a rotary evaporator and the residue is dried in vacuo.
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LE McInnes, A Noor, PD Roselt… - Australian Journal of …, 2019 - CSIRO Publishing
Complexes containing positron-emitting radionuclides of copper have the potential to be of use for diagnostic imaging with positron emission tomography. Alzheimer’s disease is …
Number of citations: 9 www.publish.csiro.au
DJ Hayne, JM White, CA McLean… - Inorganic …, 2016 - ACS Publications
Alzheimer’s disease is characterized by the presence of amyloid plaques in the brain. The primary constituents of the plaques are aggregated forms of the amyloid-β (Aβ) peptide. With …
Number of citations: 17 pubs.acs.org
B Spyrou, IN Hungnes, F Mota, J Bordoloi… - Inorganic …, 2021 - ACS Publications
Alzheimer’s disease (AD) is associated with the presence of amyloid plaques in the brain mainly comprised of aggregated forms of amyloid-β (Aβ). Molecules radiolabeled with …
Number of citations: 6 pubs.acs.org

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